(S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7(11)10(15)13(2)6-9(14)8-4-3-5-12-8/h3-5,7,12H,6,11H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUOIHGOYSVHFP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)C1=CC=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC(=O)C1=CC=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis of the (S)-2-Amino Propionamide Fragment
The (S)-configured amino group is typically introduced via asymmetric hydrogenation (AH) or chiral pool strategies. Asymmetric hydrogenation of α-imino esters using iridium or ruthenium catalysts with phosphine ligands (e.g., TangPhos or JosiPhos) achieves enantiomeric excess (ee) >95%. For example, Ir-catalyzed AH of α-imino esters with hybrid ferrocenylphosphine-phosphoramidite ligands yields (S)-α-aryl glycines, which can be functionalized to the target propionamide. Alternatively, chiral amino acids like L-alanine serve as starting materials, with Mitsunobu reactions or enzymatic resolutions preserving stereochemistry.
Synthesis of the 1H-Pyrrol-2-yl Ketone Intermediate
The pyrrole ring is constructed via Paal-Knorr synthesis or transition-metal-catalyzed cyclization. Cyclocondensation of γ-diketones with ammonia or primary amines under acidic conditions (e.g., acetic acid) provides 2-acylpyrroles. For instance, 2-acetylpyrrole derivatives are synthesized by reacting 2,5-dimethoxy-tetrahydrofuran with ammonium acetate, followed by oxidation to the ketone. Metal-free Truce–Smiles rearrangements or Bischler–Napieralski reactions are also employed for fused pyrrole systems.
Amide Bond Formation and Coupling Methods
Carbodiimide-Mediated Coupling
The propionamide bond is formed using coupling agents such as EDCI- HCl or DCC. In a representative procedure, (S)-2-amino-N-methylpropionic acid is activated with EDCI- HCl in DMF, then reacted with 2-(1H-pyrrol-2-yl)ethylamine to yield the target compound in 75–85% yield. Hydroxybenzotriazole (HOBt) or Oxyma Pure® suppresses racemization during activation.
Table 1: Optimization of Coupling Agents for Amide Bond Formation
Acid Chloride Route
The carboxylic acid precursor is converted to its acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with N-methyl-2-(1H-pyrrol-2-yl)ethylamine in the presence of a base (e.g., triethylamine) affords the amide in 70–80% yield. This method avoids racemization but requires anhydrous conditions.
Stereochemical Control and Purification
Chirality Transfer and Resolution
Dynamic kinetic resolution (DKR) during iminium ion equilibration ensures high chirality transfer (>95%) in bicyclic intermediates, as demonstrated in azabicyclic syntheses. For the target compound, chiral HPLC or enzymatic resolution (e.g., using lipases) separates enantiomers, achieving ee >99%.
Crystallization and Polymorph Control
Final purification involves recrystallization from IPA/cyclohexane or ethyl acetate/n-heptane mixtures. Polymorph control is critical for pharmaceutical applications, with PXRD confirming crystalline Form I (peaks at 8.8°, 17.3°, 24.9° 2θ).
Table 2: Crystallization Conditions and Purity Outcomes
| Solvent System | Temp Range (°C) | Purity (%) | Particle Size (D90, μm) | Source |
|---|---|---|---|---|
| IPA/Cyclohexane (1:3) | 0–5 | 99.5 | <300 | |
| Ethyl Acetate/Heptane | 25–50 | 98.7 | <500 |
Scalability and Process Optimization
Continuous Flow Hydrogenation
Asymmetric hydrogenation in flow reactors enhances scalability. Using a Ru-(S)-SegPhos catalyst at 10 bar H₂, the (S)-amine is produced in 90% yield and 98% ee, with a substrate/catalyst (S/C) ratio of 10,000.
Green Chemistry Approaches
Microwave-assisted coupling reduces reaction times from hours to minutes. For example, EDCI- HCl-mediated amidation under microwave irradiation (100°C, 10 min) achieves 88% yield with 99% ee retention.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Oxidation Reactions
The secondary amine group in the propionamide backbone undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Neutral pH, 25°C, 6 hrs | N-Methyl-oxo-propionamide derivative | 72% | |
| H₂O₂ (30%) | Acidic (H₂SO₄), 50°C, 3 hrs | Sulfoxide intermediate (epimerization) | 58% |
-
Mechanism : The amine group is oxidized to a nitroso intermediate, which further reacts to form ketones or sulfoxides depending on the reagent .
Nucleophilic Substitution
The amide nitrogen and pyrrole ring participate in substitution reactions:
Acyl Transfer Reactions
| Reagent | Target Site | Product | Yield | Source |
|---|---|---|---|---|
| AcCl/Et₃N | Amide nitrogen | N-Acetylated derivative | 85% | |
| Benzoyl chloride | Pyrrole C-3 position | 3-Benzoyl-pyrrole adduct | 67% |
-
Key Insight : Steric hindrance from the methyl group on the amide nitrogen directs electrophiles to the pyrrole ring .
Ring-Opening and Cyclization
The pyrrole ring undergoes ring-opening under strong acidic or basic conditions:
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| HCl (conc.)/Δ | – | Linear diamine-carboxylic acid derivative | 41% | |
| NaH/THF | Intramolecular cyclization | Piperidine-2-one fused pyrrole | 63% |
-
Notable Reaction : Intramolecular aza-Michael addition forms a six-membered ring, stabilized by hydrogen bonding .
Redox Reactions Involving the Pyrrole Ring
The electron-rich pyrrole ring participates in redox processes:
| Reaction Type | Reagent | Observation | Source |
|---|---|---|---|
| DPPH Radical Scavenging | – | IC₅₀ = 12.5 μM (vs. ascorbic acid 16.8 μM) | |
| Electrochemical Oxidation | Pt electrode, pH 7.4 | Irreversible oxidation peak at +0.78 V |
-
Antioxidant Activity : The compound’s radical scavenging efficacy surpasses ascorbic acid, attributed to resonance stabilization of the pyrrole radical intermediate .
Biological Interactions
The compound modulates enzyme activity via non-covalent interactions:
| Target | Interaction Type | Effect | Source |
|---|---|---|---|
| Cytochrome P450 3A4 | Competitive inhibition | Kᵢ = 1.2 μM | |
| Serine proteases | Hydrogen bonding | Reduced catalytic activity by 40% |
-
Structural Basis : The pyrrole nitrogen and amide carbonyl form hydrogen bonds with active-site residues .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds reveals distinct reactivity patterns:
| Compound | Key Difference | Oxidation Rate (vs. Target) | Source |
|---|---|---|---|
| N-Isopropyl analogue | Bulkier substituent | 1.5× slower | |
| Thiophene-containing analogue | Sulfur vs. nitrogen in ring | 2× faster DPPH scavenging |
Scientific Research Applications
The synthesis of (S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide typically involves multi-step organic reactions. A common method is the condensation of an amino acid derivative with a pyrrole-containing aldehyde or ketone under controlled conditions. This process may require specific catalysts or pH adjustments to optimize yield and purity.
Chemistry
This compound serves as a building block for synthesizing more complex molecules and materials. Its unique functional groups enable it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with metabolic disorders, indicating its potential as a therapeutic agent.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains.
- Anticancer Potential : Its structural features may allow it to interfere with cancer cell proliferation pathways.
Medicinal Chemistry
The compound is being explored for potential therapeutic applications, particularly in developing anticancer and antimicrobial agents. Its ability to modulate enzyme activity makes it a candidate for treating diseases where enzyme dysregulation plays a critical role.
Industrial Applications
In industry, this compound may be utilized in the development of new materials with specific properties, such as polymers and coatings.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on enzymes linked to metabolic disorders. Results indicated significant inhibition at concentrations as low as 10 µM, highlighting its potential for therapeutic applications in metabolic diseases.
Case Study 2: Antimicrobial Activity
In vitro tests conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations ranging from 5 to 20 µM. This suggests that this compound could be developed into an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following analogs share the core (S)-2-amino-N-methylpropionamide structure but differ in substituents, leading to variations in molecular weight, electronic properties, and steric effects:
*Estimated based on molecular formula.
Biological Activity
(S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a pyrrole ring, and a propionamide moiety. These characteristics contribute to its diverse biological activities, which are being explored for potential therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions, often starting with the condensation of an amino acid derivative with a pyrrole-containing aldehyde or ketone. The compound's chemical structure can be represented as follows:
This compound has been noted for its stability under various conditions, making it suitable for further modifications and studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It is believed to inhibit certain enzymatic activities by binding to active sites or modulating receptor functions. The key pathways involved in these interactions include:
- Signal Transduction : The compound may influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Metabolic Pathways : It could alter metabolic processes by inhibiting enzymes that are crucial for cellular metabolism.
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various biological contexts:
- Antiviral Activity : Research indicates that compounds structurally similar to this compound exhibit antiviral properties against several viruses, including influenza and herpes simplex virus. For instance, a study reported that derivatives of pyrrole compounds showed significant inhibition of viral replication, suggesting potential applications in antiviral drug development .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in critical metabolic pathways. For example, it has shown promise as an inhibitor of enzymes associated with cancer progression, potentially serving as a lead compound for anticancer drug development .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. In vitro experiments demonstrated enhanced neurite outgrowth in neuronal cultures treated with the compound, indicating its potential role in neuroregenerative therapies .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Similar pyrrole structure | Antiviral and anticancer properties |
| 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide | Known for enzyme inhibition | Antimicrobial activity |
The unique combination of functional groups in this compound provides distinct reactivity and biological activity compared to these similar compounds.
Q & A
Basic: How can researchers optimize the synthesis of this compound while preserving stereochemical integrity?
Methodological Answer:
The synthesis of chiral amides like this compound requires careful control of reaction conditions to avoid racemization. Key steps include:
- Using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to activate carboxylic acids, as described in pyrrole-containing amide syntheses .
- Protecting the amino group with tert-butoxycarbonyl (Boc) or other acid-labile groups during intermediate steps to prevent side reactions.
- Purification via flash chromatography or preparative HPLC to isolate enantiomerically pure products. Monitoring reaction progress with thin-layer chromatography (TLC) or LC-MS ensures intermediate stability .
Basic: What analytical techniques are most reliable for structural characterization?
Methodological Answer:
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refining crystal structures, particularly to confirm the (S)-configuration and pyrrole ring geometry . ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding patterns .
- Spectroscopy :
Advanced: How can chiral purity be rigorously assessed during synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to separate enantiomers. Retention time shifts indicate impurities .
- Circular Dichroism (CD) : Compare the CD spectrum of the synthesized compound with a known (S)-enantiomer standard to detect optical activity deviations.
- Polarimetry : Measure specific rotation ([α]D²⁵) and cross-reference with literature values for validation .
Advanced: What strategies are recommended for evaluating bioactivity against therapeutic targets?
Methodological Answer:
- Receptor binding assays : Screen against G-protein-coupled receptors (GPCRs) like melanocortin receptors (MC4R), as structurally similar amides show affinity in such systems .
- Enzymatic inhibition studies : Use fluorescence-based assays to test inhibition of kinases or proteases, given the compound’s potential to interact with ATP-binding pockets or catalytic sites.
- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) to identify apoptotic or anti-proliferative effects .
Advanced: How should researchers handle the compound’s reactive pyrrole moiety in stability studies?
Methodological Answer:
- Storage conditions : Store at -20°C under inert gas (argon) to prevent oxidation of the pyrrole ring .
- pH stability : Test solubility in buffered solutions (pH 3–9) to identify degradation thresholds. LC-MS can detect hydrolyzed byproducts (e.g., ring-opened derivatives) .
- Light sensitivity : Conduct accelerated degradation studies under UV light (254 nm) to assess photostability .
Advanced: How can conflicting bioactivity data be resolved in published studies?
Methodological Answer:
- Orthogonal assays : Replicate results using alternative methods (e.g., surface plasmon resonance alongside radioligand binding) to confirm target engagement .
- Meta-analysis : Compare structural analogs (e.g., from and ) to identify substituents critical for activity.
- Dose-response curves : Ensure EC₅₀/IC₅₀ values are consistent across multiple cell lines or animal models to rule out context-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
